molecular formula C21H23N3O2 B2915938 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797701-19-9

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide

Cat. No.: B2915938
CAS No.: 1797701-19-9
M. Wt: 349.434
InChI Key: IUTUKAZZJRSYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic small molecule designed for research purposes. This compound features an indole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The molecular framework incorporates a carboxamide group linking the indole core to a phenyl-piperidine substituent, a motif found in compounds investigated for targeting various biological pathways . Indole derivatives are frequently explored in early-stage drug discovery for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable tools for probing biological mechanisms . Similarly, the N-phenylpiperidine carboxamide structure is a recognized pharmacophore in scientific research . Researchers may find this compound particularly useful for screening assays and as a building block in the synthesis of novel molecules for pharmacological studies. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-19-9-12-24(13-10-19)18-6-4-17(5-7-18)23-21(25)16-3-2-15-8-11-22-20(15)14-16/h2-8,11,14,19,22H,9-10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUKAZZJRSYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit specific kinases or interact with DNA to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Chlorinated Indole Moieties

Several 5-chloroindole-6-carboxamide derivatives (e.g., 5t , 5v , 5o ) share the indole-carboxamide backbone but differ in substituents on the phenyl or piperidine groups. Key examples include:

Compound Name Substituents Yield (%) Purity (%) Key Properties Reference
5-Chloro-N-[4-(diethylamino)cyclohex-1-yl]-1H-indole-6-carboxamide (5t) 4-(diethylamino)cyclohexyl group 20 >95 Colorless solid (trans/cis = 6:4)
5-Chloro-N-(1-isopropylpiperidin-4-yl)-1H-indole-6-carboxamide (5e) 1-isopropylpiperidin-4-yl group 31 98.9 Yellow oil
5-Chloro-N-{5-chloro-2-[2-(dimethylamino)ethoxy]phenyl}-1H-indole-6-carboxamide (5o) 5-chloro-2-[2-(dimethylamino)ethoxy]phenyl group 8 95.4 Colorless crystal
  • Synthetic Accessibility : Yields vary significantly (8–31%), with 5e showing higher synthetic efficiency (31%) compared to 5o (8%) due to steric and electronic effects of substituents .
  • Structural Impact: The 4-(diethylamino)cyclohexyl group in 5t introduces conformational flexibility, while the 1-isopropylpiperidinyl group in 5e enhances lipophilicity .

Analogues with Modified Benzyl or Phenyl Groups

Compounds such as 17 () and I12–I15 () feature diverse substitutions on the phenyl ring or indole nitrogen:

Compound Name (Example) Substituents Melting Point (°C) HRMS (m/z) Reference
1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (17) 4-methoxybenzyl and 2-(methylthio)phenyl groups Not reported Not reported
I12 (Privileged fragment derivative) 4-fluorobenzyl, diethylamino-oxoacetyl, pyridinylpyrimidinylamino groups 233.4–235.5 Calculated: 607.32
I15 (Privileged fragment derivative) 4-chlorobenzyl, 4-methylpiperazin-1-yl-oxoacetyl groups 229.6–231.6 Calculated: 635.34
  • Physicochemical Properties : The 4-chlorobenzyl group in I13–I15 increases molecular weight and may enhance hydrophobic interactions compared to the 4-methoxybenzyl group in 17 .
  • Thermal Stability : Melting points for I12–I15 range from 227.5–235.5°C, suggesting robust crystalline structures suitable for formulation .

Piperidine-Modified Analogues

The 4-methoxypiperidin-1-yl group in the target compound distinguishes it from analogues with alternative piperidine substitutions:

Compound Name Substituents PSA (Ų) Density (g/cm³) Reference
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide (Target) 4-methoxypiperidin-1-yl group 133.46 1.30
2-{4-[(1-Benzylpiperidin-4-yl)methoxy]phenyl}-1H-benzimidazole-6-carboxamide (A9U) Benzylpiperidinylmethoxy group Not reported Not reported
5-Chloro-N-[3-(4-methylpiperidin-1-yl)propyl]-1H-indole-6-carboxamide (5m) 3-(4-methylpiperidin-1-yl)propyl group Not reported Not reported
  • Polar Surface Area (PSA) : The target compound’s PSA (133.46 Ų) suggests moderate membrane permeability, comparable to other CNS-targeting agents .

Key Research Findings

  • Synthetic Challenges : Lower yields (e.g., 5–8% for 5o and 10 ) are attributed to steric hindrance in multi-step reactions .
  • Property Optimization : The 4-methoxypiperidinyl group in the target compound balances solubility (PSA = 133.46 Ų) and lipophilicity (density = 1.30 g/cm³), making it a promising candidate for further pharmacokinetic studies .

Biological Activity

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and neuropharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1797701-19-9
  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 349.4 g/mol

The structure of this compound features an indole core, which is known for its significant biological activity. The presence of the methoxypiperidine moiety enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific kinases, leading to altered phosphorylation states in cells, which can induce apoptosis in cancer cells.
  • DNA Interaction : There is potential for this compound to interact with DNA, impacting transcription and replication processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The methoxypiperidine component may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound reduced dopaminergic neuron loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Comparison with Similar Compounds

To highlight the unique properties of this compound, it can be compared with other indole derivatives:

Compound NameStructure TypeNotable Activity
N-(4-(4-Methoxypiperidin-1-YL)phenyl)-[1,1’-biphenyl]-4-carboxamideBiphenyl derivativeModerate anticancer activity
N-(4-(4-Methoxypiperidin-1-YL)phenyl)pivalamidePivalamide derivativeLimited activity
N-(4-(4-Methoxypiperidin-1-YL)phenyl)nicotinamideNicotinamide derivativeNeuroprotective properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.